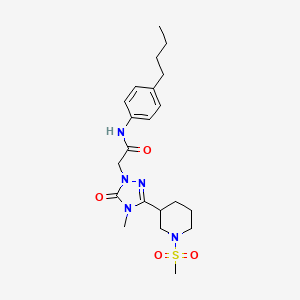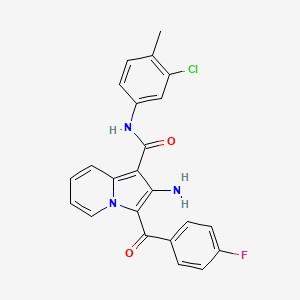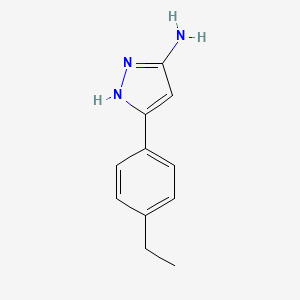![molecular formula C9H15NO2 B2991244 1-[3-(Methoxymethyl)-3-methylazetidin-1-yl]prop-2-en-1-one CAS No. 2224473-05-4](/img/structure/B2991244.png)
1-[3-(Methoxymethyl)-3-methylazetidin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Methoxymethyl)-3-methylazetidin-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and synthetic utility. This compound is characterized by the presence of a methoxymethyl group and a methyl group attached to the azetidine ring, along with a prop-2-en-1-one moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Methoxymethyl)-3-methylazetidin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as β-amino alcohols or β-amino acids, under acidic or basic conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride or similar reagents.
Attachment of the Prop-2-en-1-one Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Methoxymethyl)-3-methylazetidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the prop-2-en-1-one moiety to alcohols or alkanes.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted azetidines.
Scientific Research Applications
1-[3-(Methoxymethyl)-3-methylazetidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Methoxymethyl)-3-methylazetidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to produce desired biological effects.
Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1-[3-(Methoxymethyl)-3-methylazetidin-1-yl]prop-2-en-1-one: Characterized by the presence of a methoxymethyl group and a prop-2-en-1-one moiety.
1-[3-(Hydroxymethyl)-3-methylazetidin-1-yl]prop-2-en-1-one: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
1-[3-(Ethoxymethyl)-3-methylazetidin-1-yl]prop-2-en-1-one: Similar structure but with an ethoxymethyl group instead of a methoxymethyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The methoxymethyl group provides stability and lipophilicity, while the prop-2-en-1-one moiety offers reactivity for further chemical modifications.
Properties
IUPAC Name |
1-[3-(methoxymethyl)-3-methylazetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-4-8(11)10-5-9(2,6-10)7-12-3/h4H,1,5-7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFTWXUQKQYLPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)C=C)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
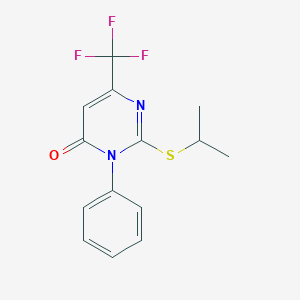
![methyl 3-({[1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2991162.png)
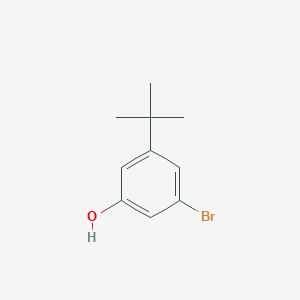
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B2991168.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2991169.png)
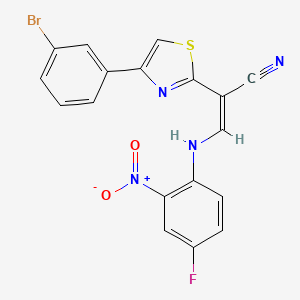
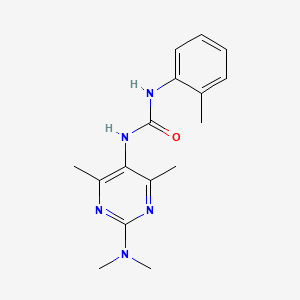
![1-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)-3-phenylpropan-2-ol](/img/structure/B2991177.png)
![N-[(1S,3R)-3-Hydroxycyclopentyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2991178.png)

